molecular formula C9H11ClO2 B13947200 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride CAS No. 411213-70-2

7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride

Cat. No.: B13947200
CAS No.: 411213-70-2
M. Wt: 186.63 g/mol
InChI Key: OFGVNRFUUQSMRF-UHFFFAOYSA-N
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Description

7-Oxobicyclo[321]octane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a ketone and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride typically involves the reaction of a bicyclic ketone with thionyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate chlorosulfonate, which then undergoes elimination to form the desired carbonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of thionyl chloride in large quantities requires careful handling and appropriate safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic acids: Formed from oxidation reactions.

Scientific Research Applications

7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The ketone group can participate in reduction and oxidation reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Oxobicyclo[3.2.1]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    7-Oxobicyclo[3.2.1]octane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.

    7-Oxobicyclo[3.2.1]octane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride.

Uniqueness

7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride is unique due to the presence of both a ketone and a carbonyl chloride functional group. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis.

Properties

CAS No.

411213-70-2

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

7-oxobicyclo[3.2.1]octane-1-carbonyl chloride

InChI

InChI=1S/C9H11ClO2/c10-8(12)9-3-1-2-6(5-9)4-7(9)11/h6H,1-5H2

InChI Key

OFGVNRFUUQSMRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)C(C1)(C2)C(=O)Cl

Origin of Product

United States

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